CID 72376425
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Overview
Description
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is a chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol typically involves the reaction of ferrocene derivatives with diphenylphosphine. The process often requires the use of chiral catalysts to ensure the desired stereochemistry is achieved. Common reaction conditions include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Xantphos: Another diphosphine ligand with a similar structure but different bite angle and flexibility.
Uniqueness
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-diphenylphosphinophenyl]methanol is unique due to its chiral nature and ability to form highly stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential.
Properties
Molecular Formula |
C41H34FeOP2 |
---|---|
Molecular Weight |
660.5 g/mol |
InChI |
InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H;/t36-;;/m0../s1 |
InChI Key |
BSMACEBCBJGBLQ-HOHWTZPFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C@@H]([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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